(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine
Description
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
STGGMMMPXMVMBT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
The process generally includes several steps to ensure the structural integrity of the target compound (1S)-3-methyl-1-{triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride.
One-Pot Synthesis of Triazolo[4,3-a]pyridines
A mild, efficient, and simple one-pot synthesis of substitutedtriazolo[4,3-a]pyridines from readily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed at room temperature. This method is tolerant to functional groups and atom-economic, providing easy access to synthetically and biologically important triazolopyridine derivatives.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | \$$C{11}H{16}N_4\$$ |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | (1S)-3-methyl-1-(triazolo[4,3-a]pyridin-3-yl)butan-1-amine |
| Standard InChI | InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3/t9-/m0/s1 |
| Standard InChIKey | STGGMMMPXMVMBT-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)CC@@HN |
| Canonical SMILES | CC(C)CC(C1=NN=C2N1C=CC=C2)N |
| PubChem Compound ID | 28194653 |
Structure
(1S)-3-methyl-1-{triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a complex organic compound belonging to the triazolo-pyridine class. It has a unique structure featuring a butan-1-amine moiety linked to a triazolo-pyridine framework.
Biological Activities and Applications
This compound has demonstrated promising biological activities, especially in interacting with various enzymes and cellular pathways. It may have potential applications in treating conditions such as anxiety, depression, or other neurological disorders because of its interactions with biological targets. Additionally, it inhibits certain kinases involved in critical signaling pathways, affecting cell growth and differentiation. It has been shown to inhibit certain kinases involved in critical signaling pathways that regulate cell growth and differentiation, which can lead to changes in gene expression and cellular metabolism, affecting pathways like MAPK/ERK, which are essential for cell proliferation and survival.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride is a chemical compound that belongs to the triazolo-pyridine derivatives family. It is recognized for its potential use in medicinal chemistry and biochemistry research. The molecular formula of this compound hydrochloride is C11H18Cl2N4, and it has a molecular weight of 277.19 g/mol. The compound is often prepared in its dihydrochloride form to increase its solubility in water.
Scientific Research Applications
this compound hydrochloride has a variety of applications in scientific research:
- Enzyme and Protein Interactions Studies have shown that this compound hydrochloride interacts with various enzymes and proteins, influencing their functions.
- Kinase Inhibition The compound has been found to inhibit certain kinases that are involved in critical signaling pathways which regulate cell growth and differentiation. This modulation may result in changes in gene expression and cellular metabolism, especially affecting pathways like MAPK/ERK, which are essential for cell proliferation and survival.
- Pharmacological Potential Research suggests that this compound hydrochloride interacts with multiple biological targets and affects enzyme activities related to key metabolic pathways. These interactions are crucial for understanding its pharmacological potential and guiding its further development as a therapeutic agent.
- Structural Insights The presence of an amino group in 1,2,4-triazolo[4,3-a]pyridin-3-amine, its electron properties, and the energies of its ground and excited states suggest that this compound can be used as a ligand for the complexation of the d- and f- electron ions . The hydrogen atom of the amino group participating in the intermolecular hydrogen interaction is susceptible to complexing the metal ions. In such a binding, the lone pairs of nitrogen atoms of the triazole ring can participate .
Table of Related Triazolo Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives | Similar triazole core | Antimicrobial properties |
| [1,2,4]Triazolo[4,3-a]Quinoxaline Derivatives | Contains quinoxaline structure | Antiviral and antibacterial effects |
| [1,2,4]Triazolo[4,3-a]Pyrimidine Derivatives | Pyrimidine ring addition | Anticancer activity |
Mechanism of Action
The mechanism of action of (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to active sites, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the pathway involved.
Biological Activity
(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a synthetic compound belonging to the class of triazolo-pyridine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and biochemistry. Its molecular formula is with a molecular weight of 277.19 g/mol, typically encountered in its dihydrochloride form for enhanced solubility in aqueous solutions.
Research indicates that this compound interacts with multiple biological targets. It notably inhibits certain kinases involved in critical signaling pathways that regulate cell growth and differentiation. This modulation can lead to changes in gene expression and cellular metabolism, particularly affecting pathways such as MAPK/ERK, essential for cell proliferation and survival .
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that it can inhibit tumor growth by blocking specific signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Neuropharmacological Effects : It has been explored for its potential as a modulator of neurotransmitter systems, particularly in the context of psychiatric disorders .
In vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the activity of certain enzymes associated with cancer progression. For example, it has been shown to reduce the phosphorylation levels of ERK proteins in cancer cell lines, indicating a potential mechanism for its antitumor effects .
Pharmacokinetics
Pharmacokinetic studies suggest that modifications to the compound's structure can enhance its efficacy and bioavailability. Research indicates that optimizing these parameters can lead to improved therapeutic outcomes in preclinical models .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives | Similar triazole core | Antimicrobial properties |
| [1,2,4]Triazolo[4,3-a]Quinoxaline Derivatives | Contains quinoxaline structure | Antiviral and antibacterial effects |
| [1,2,4]Triazolo[4,3-a]Pyrimidine Derivatives | Pyrimidine ring addition | Anticancer activity |
This compound is distinguished by its unique structural features that facilitate specific interactions with biological targets. Its diverse range of biological activities positions it as a versatile compound for research and therapeutic applications compared to other similar compounds within the triazole family .
Comparison with Similar Compounds
Structural Analog: 1-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl}Cyclobutan-1-Amine
Key Differences :
- Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine core but substitutes the butan-1-amine chain with a cyclobutane ring.
- Molecular Formula : C${10}$H${16}$N$4$ (vs. C${11}$H${15}$N$4$ for the target compound’s free base).
- Molecular Weight : 192.27 g/mol (free base) vs. 204.28 g/mol for the target compound.
Implications :
The cyclobutane’s rigidity may alter binding kinetics in biological targets, while the smaller size could enhance solubility but reduce lipophilicity.
Heterocycle-Modified Analog: (S)-3-(1-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Ethyl)-N-Isopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine
Key Differences :
- Core Heterocycle : Replaces the pyridine ring with pyridazine ([1,2,4]triazolo[4,3-b]pyridazin), altering electronic properties and hydrogen-bonding capacity.
- Substituents : Incorporates a pyrrolo[2,3-b]pyridine moiety and isopropyl group, increasing molecular complexity.
- Stereochemistry : The (S)-configuration is localized at the ethyl-pyrrolopyridine substituent rather than the amine backbone .
Implications :
The pyridazine core may enhance binding to purine-rich targets (e.g., kinases), while the bulky substituents could improve selectivity but reduce metabolic stability .
Comparative Data Table
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The target compound’s methyl branch may enhance lipophilicity compared to the cyclobutane analog, favoring membrane permeability. The pyridazine analog’s heterocycle modification suggests divergent target selectivity .
- Data Gaps : Pharmacological parameters (e.g., IC$_{50}$, binding affinity) are absent in available evidence, limiting direct efficacy comparisons.
- Discrepancies : reports the dihydrochloride formula as C${11}$H${17}$ClN$4$, conflicting with the expected C${11}$H${15}$N$4$·2HCl. This requires verification .
Q & A
Q. What are the standard synthetic routes for (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the construction of the triazolo-pyridine core followed by introduction of the butan-1-amine moiety. Key steps include:
- Triazolo-pyridine formation : Cyclocondensation of precursors under controlled temperatures (e.g., 80–120°C) in polar aprotic solvents like DMF or DMSO.
- Amine coupling : Use of reductive amination or nucleophilic substitution, often requiring catalysts (e.g., palladium or copper-based) . Optimization focuses on solvent selection (e.g., DMSO for solubility), reaction time (24–72 hours), and purification via column chromatography or recrystallization. Analytical validation by HPLC (purity >95%) and NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) is critical .
Q. How is the stereochemical configuration (1S) of the compound confirmed experimentally?
The (1S) configuration is validated using:
- Chiral HPLC : Separation of enantiomers with a chiral stationary phase (e.g., amylose-based columns) and comparison to standards.
- X-ray crystallography : Resolving the crystal structure to assign absolute configuration, as demonstrated in related triazolo-pyridine analogs .
- Optical rotation : Measurement of specific rotation ([α]D) compared to literature values for chiral amines .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methyl groups at δ 1.2–1.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 219.1382 for free base) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and reaction mechanisms?
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to identify reactive sites (e.g., amine nitrogen for hydrogen bonding) and thermodynamic stability .
- Molecular docking : Simulates binding to target proteins (e.g., kinases) using software like AutoDock. For example, the triazolo-pyridine scaffold shows affinity for ATP-binding pockets due to π-π stacking with aromatic residues .
- MD simulations : Assess stability of protein-ligand complexes over nanosecond timescales .
Q. What strategies resolve contradictions in reported molecular weights or physicochemical data?
Discrepancies often arise from salt forms (e.g., free base vs. hydrochloride). For example:
Q. How do structural modifications (e.g., fluorination or methyl group substitution) impact biological activity?
- Fluorination : Enhances metabolic stability and bioavailability. For analogs, 3-fluorophenyl substitutions increase lipophilicity (logP +0.5) and kinase inhibition (IC₅₀ reduced by 30%) .
- Methyl groups : Improve steric shielding of the amine, reducing off-target interactions. In vitro assays show a 2-fold increase in selectivity for methylated derivatives .
- Pyrazole vs. triazole : Pyrazole analogs exhibit lower solubility but higher CNS penetration .
Q. What experimental designs are recommended for studying enzyme inhibition kinetics with this compound?
- Enzyme assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric methods to measure IC₅₀ values. For example, pre-incubate the compound with target kinases (e.g., EGFR) at varying concentrations (1 nM–10 µM) .
- Lineweaver-Burk plots : Determine inhibition modality (competitive/uncompetitive) by analyzing Km and Vmax shifts.
- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
